![molecular formula C19H18ClN3OS B6558238 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide CAS No. 1040655-53-5](/img/structure/B6558238.png)
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide, commonly referred to as CPT-11, is a synthetic molecule that has been studied for its potential to be used in a variety of scientific research applications. CPT-11 is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. This molecule has been studied for its potential to be used in chemotherapy and other medical applications.
Scientific Research Applications
CPT-11 has been studied for its potential to be used in a variety of scientific research applications. CPT-11 has been studied for its potential to be used as a chemotherapeutic agent, as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-viral agent. Additionally, CPT-11 has been studied for its potential to be used in the treatment of various types of cancer, including colorectal, lung, and breast cancer.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action . The interaction between the drug and its target can result in various changes, depending on the nature of the drug and the target.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, as it determines the drug’s bioavailability and can significantly impact its efficacy and safety .
Advantages and Limitations for Lab Experiments
CPT-11 has several advantages and limitations when used in laboratory experiments. One of the advantages of CPT-11 is that it can be synthesized relatively easily and inexpensively. Additionally, CPT-11 has been shown to have a wide range of potential applications, making it a useful tool for a variety of scientific research applications. However, CPT-11 has also been shown to have several limitations. For example, CPT-11 has been shown to be toxic to healthy cells, meaning that it may be difficult to use in laboratory experiments. Additionally, CPT-11 has been shown to have a short half-life, meaning that it may not be suitable for long-term experiments.
Future Directions
There are numerous potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, CPT-11 could be studied for its potential to be used as an anti-viral agent, an anti-inflammatory agent, and an anti-angiogenic agent. Additionally, CPT-11 could be studied for its potential to be used in the treatment of other diseases, such as autoimmune diseases and neurological diseases. Finally, CPT-11 could be studied for its potential to be used as a tool to study the effects of various drugs on the body.
Synthesis Methods
CPT-11 is synthesized by a process known as the Curtius rearrangement. This process involves the reaction of 2-chloro-1,3-thiazole with phenylacetic acid in the presence of an acid catalyst. The reaction produces an intermediate which then undergoes a rearrangement to form CPT-11. This method of synthesis is relatively simple and can be achieved with relatively inexpensive reagents.
properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16(11-15)22-19-23-17(13-25-19)12-18(24)21-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCCMMXAHXOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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